![molecular formula C21H22N2O3S2 B2444141 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-47-9](/img/structure/B2444141.png)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it has been synthesized using different methods. DMTB has been shown to have a mechanism of action that makes it suitable for use in various biochemical and physiological studies.
Scientific Research Applications
Antimicrobial Applications
This compound has been explored for its potential as an antimicrobial agent . Specifically, it has been used in the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
Antifungal Applications
The compound has shown promising results in antifungal applications . Compounds derived from it have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives, such as the one , have been found in many potent biologically active compounds, including antineoplastic drugs . This suggests potential applications in cancer treatment.
Proteinase Inhibitor
In biomedical research, this compound is widely used as a proteinase inhibitor . It is particularly used for studying and inhibiting tumor-related proteinases .
Drug-Resistant Pathogenic Fungi Treatment
Compounds derived from N-2,5-dimethylphenylthioureido acid have shown good activity against Candida auris, which is greater than fluconazole . This suggests potential applications in treating infections caused by drug-resistant pathogenic fungi .
Treatment of Gram-Positive Bacterial Infections
The compound has shown favorable activity against vancomycin-resistant E. faecium . This suggests potential applications in treating infections caused by Gram-positive bacteria .
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-9-7-16(8-10-17)20(24)23-21-22-19(12-27-21)18-11-14(3)5-6-15(18)4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBNRRGMOPGGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide |
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